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Compound of Interest

Compound Name: Acid-PEG3-C2-Boc

Cat. No.: B15619784

For Researchers, Scientists, and Drug Development Professionals
Introduction

Acid-PEG3-C2-Boc, also known as (Boc-amino)-PEG3-C2-carboxylic acid, is a
heterobifunctional linker widely utilized in bioconjugation, medicinal chemistry, and drug
delivery.[1] Its structure incorporates a terminal carboxylic acid, a hydrophilic triethylene glycol
(PEG3) spacer, and a Boc-protected amine. This configuration makes it an invaluable tool for
covalently modifying proteins, peptides, and other molecules to improve their pharmacokinetic
properties, such as enhanced solubility and longer circulation times.[1][2] A primary application
of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACS), where it
connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[3]

These application notes provide detailed protocols for the formation of a stable amide bond
between the carboxylic acid moiety of Acid-PEG3-C2-Boc and a primary amine-containing
molecule.

Physicochemical Properties

A clear understanding of the physicochemical properties of Acid-PEG3-C2-Boc is essential for
designing successful conjugation strategies.
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Property Value
2,2-Dimethyl-4-ox0-3,8,11,14-tetraoxa-5-
azaheptadecan-17-oic acid, 12-[(tert-

Synonyms Butoxycarbonyl)amino]-4,7,10-trioxadodecanoic
acid, 12-(Boc-amino)-4,7,10-trioxadodecanoic
acid

CAS Number 1347750-75-7

Molecular Formula C14H27NO~

Molecular Weight 321.37 g/mol

Appearance Colorless to light yellow liquid

Purity > 98% (HPLC)

Solubility Soluble in water, DMF, DMSO, and DCM

Storage Conditions

Store at<-10 °C

(Data sourced from Chem-Impex and TCIl Chemicals)[1]

Experimental Protocols

Protocol 1: Amide Bond Formation in Aqueous Solution
via EDC/Sulfo-NHS Chemistry

This protocol is suitable for the conjugation of Acid-PEG3-C2-Boc to water-soluble

biomolecules such as proteins.

Materials:

Acid-PEG3-C2-Boc

Amine-containing molecule (e.g., protein)

(Sulfo)-N-hydroxysuccinimide (Sulfo-NHS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0)

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

Quenching Buffer (e.g., 1 M Tris-HCI, pH 8.5 or 1 M hydroxylamine)

Anhydrous DMSO or DMF

Purification system (e.g., HPLC, dialysis, size-exclusion chromatography)
Procedure:

o Reagent Preparation:

[¢]

Equilibrate all reagents to room temperature before use.

o Prepare a stock solution of Acid-PEG3-C2-Boc (e.g., 10-50 mg/mL) in anhydrous DMSO
or DMF.

o Immediately before use, prepare stock solutions of EDC and Sulfo-NHS (e.g., 10 mg/mL)
in Activation Buffer. Do not store these solutions.

o Prepare the amine-containing protein in Activation Buffer at a suitable concentration (e.g.,
1-10 mg/mL).

o Activation of Carboxylic Acid:

o In a reaction tube, combine the Acid-PEG3-C2-Boc stock solution with the protein
solution.

o Add the freshly prepared EDC solution, followed immediately by the Sulfo-NHS solution. A
1.5- to 2-fold molar excess of EDC/Sulfo-NHS over the Acid-PEG3-C2-Boc is
recommended.[4]

o Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]

e Amine Coupling:
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o Raise the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer. This
deprotonates the primary amines on the protein, making them nucleophilic.[4][6]

o Incubate the reaction for 2 to 4 hours at room temperature, or overnight at 4°C.[4][5]
e Quenching:
o Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[4]
o Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
 Purification:

o Purify the conjugate using a suitable method such as dialysis, size-exclusion
chromatography, or HPLC to remove unreacted reagents and byproducts.

Protocol 2: Amide Bond Formation in Organic Solvents

This protocol is suitable for coupling Acid-PEG3-C2-Boc to small molecules soluble in organic
solvents.

Materials:

Acid-PEG3-C2-Boc

e Amine-containing molecule

o EDC or other carbodiimide coupling agents (e.g., DCC)

e NHS

e Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
o Tertiary base (e.g., Diisopropylethylamine - DIPEA)

e 1 M HCI, saturated sodium bicarbonate, brine

e Anhydrous sodium sulfate
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Procedure:
e Reaction Setup:

o Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g.,
nitrogen or argon).

o Dissolve Acid-PEG3-C2-Boc (1 equivalent) in anhydrous DCM or DMF.

 Activation of Carboxylic Acid:
o To the solution from step 1, add NHS (1.2 equivalents) and EDC (1.2 equivalents).[4]
o Stir the mixture at room temperature for 30-60 minutes to form the NHS ester.[4]

e Amine Coupling:

o In a separate flask, dissolve the amine-containing molecule (1.0-1.5 equivalents) in the
same anhydrous solvent.

o Add the amine solution to the activated Acid-PEG3-C2-Boc mixture.

o Add a tertiary base such as DIPEA (2-3 equivalents) to scavenge the HCI produced and
drive the reaction forward.[4]

o Stir the reaction at room temperature for 2-12 hours.[4]
e Monitoring and Workup:

o Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Once the reaction is complete, quench with a small amount of water.

o If using DCM, wash the organic layer with a mild acid (e.g., 1 M HCI), saturated sodium
bicarbonate, and brine.[4]
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o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purification:

o Purify the product by column chromatography or another suitable technique.

Protocol 3: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield
a free primary amine.[5]

Materials:

e Boc-protected conjugate

 Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

Procedure:

o Deprotection:
o Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.[5]
o Stir the mixture at room temperature for 30-60 minutes.
o Monitor the deprotection by TLC or LC-MS.

o Workup:
o Remove the TFA and DCM under reduced pressure.

o The resulting amine salt can be used directly in the next step or after neutralization.

Data Presentation
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While specific yields are highly dependent on the substrates, the following table provides

representative data for amide bond formation and subsequent steps in PROTAC synthesis,

which can serve as a benchmark.

Parameter Value Notes
The EDC/NHS coupling
] ] o ) method is generally efficient for
Amide Coupling Efficiency High

forming amide bonds with
PEGylated acids.[7]

Typical Yield (Multi-step

) 27-32% (average)
PROTAC Synthesis)

Reported for a three-step
"Direct-to-Biology" synthesis of
a PROTAC library.[7]

Purity of Final Product >95%

Achievable with standard
purification techniques like
HPLC.[7]

Visualizations

Experimental Workflow for Amide Bond Formation
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Dissolve Acid-PEG3-C2-Boc
in anhydrous DMF/DCM
Add EDC and NHS
(1.2 eq each)

Incubate at RT for 30-60 min
(Activation Step)

Add Amine-containing Molecule
(1.0-1.5 eq) and DIPEA
Encubate at RT for 2-12 hours}

Quench reaction
(e.g., with water)

Purify the Conjugate
(e.g., HPLC, Column Chromatography)

i

Characterize the Product
(e.g., MS, NMR)

Click to download full resolution via product page

Caption: Workflow for amide bond formation in an organic solvent.
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Application Example: PROTAC Mechanism of Action

Ternary Complex Formation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Amide Bond
Formation with Acid-PEG3-C2-Boc]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619784#protocol-for-amide-bond-formation-with-
acid-peg3-c2-boc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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